3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phenylacetic acid, under acidic or basic conditions.
Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form 3-(4-chlorobenzamido)benzofuran.
Nitration: The final step involves the nitration of the amide product with 4-nitrophenylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular pathways.
Materials Science: Explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzamido)benzofuran-2-carboxamide
- N-(4-nitrophenyl)benzofuran-2-carboxamide
- 3-(4-nitrobenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide
Uniqueness
3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is unique due to the presence of both chloro and nitro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O5/c23-14-7-5-13(6-8-14)21(27)25-19-17-3-1-2-4-18(17)31-20(19)22(28)24-15-9-11-16(12-10-15)26(29)30/h1-12H,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHFSSSQQIIGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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